2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves the reaction of indole derivatives with diethylamino compounds under controlled conditions. One common method includes the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and acylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
1H-Indole-3-carbaldehyde derivatives: Used in multicomponent reactions to form bioactive molecules.
Uniqueness
2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is unique due to its specific diethylamino and oxoacetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various scientific research applications.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-18(4-2)14(20)10-19-9-12(15(21)16(17)22)11-7-5-6-8-13(11)19/h5-9H,3-4,10H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSMMFXKKBIISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.